molecular formula C9H21NO2 B13224255 (4-Methoxybutyl)(1-methoxypropan-2-yl)amine

(4-Methoxybutyl)(1-methoxypropan-2-yl)amine

Katalognummer: B13224255
Molekulargewicht: 175.27 g/mol
InChI-Schlüssel: VPSOFWOMMNPMJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methoxybutyl)(1-methoxypropan-2-yl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of two methoxy groups attached to butyl and propan-2-yl chains, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxybutyl)(1-methoxypropan-2-yl)amine can be achieved through several synthetic routes. One common method involves the reductive amination of the corresponding aldehydes or ketones using amine dehydrogenases . This biocatalytic approach is advantageous due to its high enantioselectivity and mild reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes utilize catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxybutyl)(1-methoxypropan-2-yl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce simpler amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(4-Methoxybutyl)(1-methoxypropan-2-yl)amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4-Methoxybutyl)(1-methoxypropan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can modulate biological processes and pathways, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Methoxybutyl)(1-methoxypropan-2-yl)amine is unique due to its specific structural features and the presence of two methoxy groups

Eigenschaften

Molekularformel

C9H21NO2

Molekulargewicht

175.27 g/mol

IUPAC-Name

4-methoxy-N-(1-methoxypropan-2-yl)butan-1-amine

InChI

InChI=1S/C9H21NO2/c1-9(8-12-3)10-6-4-5-7-11-2/h9-10H,4-8H2,1-3H3

InChI-Schlüssel

VPSOFWOMMNPMJH-UHFFFAOYSA-N

Kanonische SMILES

CC(COC)NCCCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.